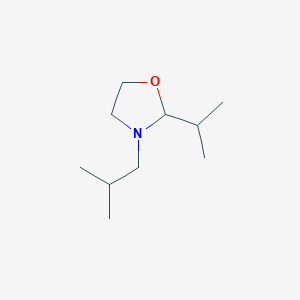![molecular formula C18H13N4NaO5S B14462787 Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt CAS No. 66214-46-8](/img/structure/B14462787.png)
Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including dyeing and printing textiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-nitroaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like phosphorus pentachloride for sulfonyl chloride formation and ammonia for sulfonamide formation.
Major Products
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamides and sulfonyl chlorides.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt has several scientific research applications:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo group is responsible for the vivid coloration, while the sulfonic acid group enhances solubility in water. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilic acid: Similar in structure but lacks the azo group.
p-Toluenesulfonic acid: Contains a methyl group instead of the nitro group.
Phenylsulfonic acid: Lacks the azo and nitro groups.
Uniqueness
Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt is unique due to its combination of azo and nitro groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong coloration and water solubility .
Propiedades
Número CAS |
66214-46-8 |
|---|---|
Fórmula molecular |
C18H13N4NaO5S |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
sodium;4-[[4-(2-nitroanilino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H14N4O5S.Na/c23-22(24)18-4-2-1-3-17(18)19-13-5-7-14(8-6-13)20-21-15-9-11-16(12-10-15)28(25,26)27;/h1-12,19H,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
PYIAQEDVAJVCGA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)


![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)




![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)



